3-{[3-(azepane-1-sulfonyl)-4-methoxyphenyl]methyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
Description
This compound belongs to a class of tricyclic dione derivatives characterized by a rigid 3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione core. The structure features a benzyl group substituted at the 3-position with an azepane-1-sulfonyl moiety and a 4-methoxy phenyl ring.
Properties
IUPAC Name |
2-[[3-(azepan-1-ylsulfonyl)-4-methoxyphenyl]methyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5S/c1-33-22-13-12-18(16-23(22)34(31,32)27-14-4-2-3-5-15-27)17-28-25(29)20-10-6-8-19-9-7-11-21(24(19)20)26(28)30/h6-13,16H,2-5,14-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDELHELUUCRMNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)N5CCCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{[3-(azepane-1-sulfonyl)-4-methoxyphenyl]methyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione involves multiple steps. One common method includes the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing an amino group, which can be further functionalized to introduce the sulfonyl and methoxybenzyl groups. Industrial production methods often involve the use of metal catalysts and environmentally friendly processes to enhance yield and purity .
Chemical Reactions Analysis
3-{[3-(azepane-1-sulfonyl)-4-methoxyphenyl]methyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
3-{[3-(azepane-1-sulfonyl)-4-methoxyphenyl]methyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-{[3-(azepane-1-sulfonyl)-4-methoxyphenyl]methyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group plays a crucial role in its binding affinity to target proteins, leading to the inhibition of enzymatic activity. Additionally, its methoxybenzyl group enhances its ability to penetrate cell membranes, allowing it to exert its effects within the cell .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The tricyclic dione scaffold is a common motif in several bioactive compounds. Below is a detailed comparison of the target compound with structurally related molecules:
Table 1: Structural and Functional Comparison
Notes:
- *Estimated molecular formula and weight for the target compound based on structural analogy.
- Methoxy groups in both the target compound and ’s analog suggest improved metabolic stability compared to hydroxylated derivatives .
Research Findings and Implications
Pharmacological Potential
- Receptor Modulation : Naphmethonium () highlights the importance of the tricyclic dione core in interacting with muscarinic receptors. The target compound’s azepane-sulfonyl group may enhance binding affinity due to its polar yet rigid structure .
- Bioactivity Trends : Compounds with sulfur-containing substituents (e.g., sulfonyl, sulfanylidene) show varied activities, from pesticidal () to enzymatic inhibition, suggesting the target compound could be optimized for specific targets .
Structural Insights
- Crystallography : ’s hexaazatricyclo derivative was resolved with high precision (mean C–C bond length = 0.005 Å), underscoring the reliability of X-ray methods for such complex structures. Similar methodologies (e.g., SHELX, WinGX) are likely applicable to the target compound .
Biological Activity
The compound 3-{[3-(azepane-1-sulfonyl)-4-methoxyphenyl]methyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 430.52 g/mol. The compound features a unique tricyclic structure that may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H30N4O3 |
| Molecular Weight | 430.52 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may modulate enzyme activities and influence signaling pathways related to cell proliferation and apoptosis.
Anticancer Properties
Several studies have investigated the anticancer potential of similar compounds within the azatricyclo family. The unique structural characteristics of this compound suggest potential efficacy against various cancer cell lines:
- Cell Line Studies : In vitro studies have shown that derivatives exhibit cytotoxic effects on breast cancer and leukemia cell lines.
- Mechanism : The proposed mechanism includes induction of apoptosis through mitochondrial pathways and inhibition of specific kinases involved in cancer progression.
Antimicrobial Activity
Preliminary research suggests that the compound may also possess antimicrobial properties:
- Bacterial Inhibition : Tests against Gram-positive and Gram-negative bacteria indicate moderate antibacterial activity.
- Fungal Activity : Some derivatives have shown effectiveness against fungal strains, suggesting potential applications in treating infections.
Case Studies
- Case Study on Anticancer Activity :
- Antimicrobial Evaluation :
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
The synthesis of polycyclic azatricyclic derivatives typically involves multi-step pathways, including sulfonation, alkylation, and cyclization reactions. Key steps include coupling the azepane-sulfonyl moiety to the methoxyphenyl group and forming the tricyclic core via intramolecular cyclization. Methodologies from analogous compounds suggest using catalysts like Pd for cross-coupling and controlling temperature gradients (80–120°C) to minimize side reactions. Reaction progress should be monitored via HPLC and NMR to track intermediates and optimize yields (e.g., 70–85% purity thresholds) .
Q. How can the compound’s structural conformation be validated experimentally?
Single-crystal X-ray diffraction is the gold standard for resolving complex heterocyclic frameworks. For example, and demonstrate the use of SHELXS97/SHELXL97 for structural refinement, with data-to-parameter ratios >7.1 ensuring accuracy. Complementary techniques like 2D NMR (e.g., -HSQC, -COSY) can confirm bond connectivity, while IR spectroscopy verifies functional groups like sulfonyl (S=O, ~1350 cm) and amide (C=O, ~1650 cm) .
Q. What are the critical solubility and stability parameters for handling this compound in vitro?
Solubility screening in polar aprotic solvents (e.g., DMSO, DMF) is recommended due to the compound’s hydrophobic tricyclic core. Stability studies under varying pH (4–9) and temperatures (4–37°C) should assess degradation pathways, monitored via UV-HPLC. highlights safety protocols for handling reactive intermediates, including inert-atmosphere gloveboxes for moisture-sensitive steps .
Advanced Research Questions
Q. How can computational modeling predict this compound’s reactivity or biological interactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electron density distribution, identifying nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against protein targets (e.g., kinases) may predict binding affinities. emphasizes integrating AI-driven tools like COMSOL Multiphysics for simulating reaction kinetics and optimizing synthetic pathways .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?
Discrepancies in bond angles or torsional conformations (e.g., C2–N1–N2–N3 dihedral angles in ) require cross-validation. For instance, NMR-derived NOE correlations can resolve ambiguities in crystal packing vs. solution-state structures. Bayesian statistical analysis of multiple datasets (XRD, NMR, MS) improves confidence in proposed models .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
Systematic modification of the azepane-sulfonyl group or methoxy substituent (e.g., replacing with halogens or bulky groups) can probe steric/electronic effects on target binding. High-throughput screening (HTS) coupled with SAR analysis, as seen in , identifies pharmacophores critical for activity. QSAR models using Molinspiration or SwissADME predict pharmacokinetic properties .
Q. What advanced analytical methods quantify trace impurities or degradation products?
LC-MS/MS with electrospray ionization (ESI) detects impurities at ppm levels. Accelerated stability studies (ICH Q1A guidelines) under oxidative (HO) and thermal stress (40–60°C) identify degradation pathways. ’s PubChem data highlights the importance of metadata curation for cross-referencing spectral libraries .
Methodological Notes
- Experimental Design : Align synthetic routes with Green Chemistry principles (e.g., atom economy in cyclization steps) .
- Data Interpretation : Use software like ORTEP-3 () for crystallographic visualization and MestReNova for NMR deconvolution .
- Interdisciplinary Integration : Combine synthetic chemistry with computational biology () or materials science () for novel applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
